Ferroprotoporphyrine

Vue d'ensemble

Description

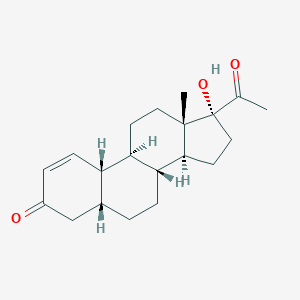

Ferroprotoporphyrin (FePP) is a type of protoporphyrin, which is a group of compounds found in nature. It is a naturally occurring compound that has been studied extensively in the scientific community due to its potential applications in various fields. FePP is a red-colored compound that consists of four pyrrole rings, an iron atom, and a number of other chemical groups. FePP has many unique properties, such as its ability to absorb light, its high stability, and its ability to bind to other molecules.

Applications De Recherche Scientifique

Rôle dans la synthèse de l'hème

La ferroprotoporphyrine joue un rôle crucial dans la synthèse de l'hème. C'est le produit de l'étape terminale de la biosynthèse de l'hème, où le fer ferreux est inséré dans la protoporphyrine IX . Ce processus est catalysé par une métalloenzyme localisée dans les mitochondries appelée ferrochélatase .

Groupe prosthétique dans les protéines

La this compound, également connue sous le nom d'hème, sert de groupe prosthétique clé dans diverses protéines telles que l'hémoglobine, la myoglobine et les cytochromes des mitochondries . Ces protéines jouent un rôle vital dans le transport de l'oxygène, le stockage de l'oxygène musculaire et la respiration cellulaire .

Rôle dans les réponses pro-oxydantes et pro-inflammatoires

L'hème peut participer aux réponses pro-oxydantes et pro-inflammatoires, conduisant à une cytotoxicité dans divers tissus et organes tels que les reins, le cerveau, le cœur, le foie et les cellules immunitaires . Il peut stimuler les réactions inflammatoires locales et à distance, initiant les réponses immunitaires innées .

Voies de signalisation

L'hème peut activer des voies de signalisation spécifiques par le biais de récepteurs de l'hème disposés sur la membrane plasmique . Ces voies sont conçues soit pour l'importation de l'hème dans la cellule, soit pour l'activation de réponses cellulaires spécifiques .

Rôle dans les traumatismes et les maladies inflammatoires

L'hème joue un rôle important dans les traumatismes et les maladies inflammatoires, notamment les traumatismes crâniens, le sepsis lié à un traumatisme, le cancer et les maladies cardiovasculaires . Les recherches actuelles suggèrent que l'hème peut être le plus important dans ces contextes

Mécanisme D'action

Target of Action

Ferroprotoporphyrin IX (FP) primarily targets the erythrocytic stages of Plasmodium spp., the parasites responsible for malaria . It interacts with the heme group, a key prosthetic group of proteins such as hemoglobin, myoglobin, and cytochromes of the mitochondria .

Mode of Action

The mode of action of FP involves an interaction with ferriprotoporphyrin IX (“heme”), or ferrous ions, in the acidic parasite food vacuole . This interaction results in the generation of cytotoxic radical species . The generally accepted mechanism of action of peroxide antimalarials involves interaction of the peroxide-containing drug with heme .

Biochemical Pathways

FP affects the Ca2±Mg2±ATPase activity of isolated red cell membranes, the biochemical counterpart of the plasma membrane Ca2+ pump (PMCA) . This interaction leads to changes in the calcium homeostasis of the cells . Furthermore, FP is known to participate in pro-oxidant and pro-inflammatory responses, leading to cytotoxicity in various tissues and organs .

Pharmacokinetics

It is known that fp can form dimers in aqueous solutions . The diffusion coefficient of aqueous FP is half that of the hydrated monomeric dicyano complex . Much of the apparent instability of aqueous FP solutions could be attributed to adsorption onto glass and plastic surfaces .

Result of Action

The interaction of FP with its targets leads to the generation of cytotoxic radical species . This can lead to cell death, particularly in the erythrocytic stages of Plasmodium spp . Additionally, FP can stimulate local and remote inflammatory reactions, which can initiate innate immune responses that, if left uncontrolled, can compound primary injuries and promote organ failure .

Action Environment

The action of FP can be influenced by environmental factors. For instance, the formation of FP dimers in aqueous solutions is pH-dependent . Furthermore, the stability of FP in solution can be affected by the material of the container, with FP showing a tendency to adsorb onto glass and plastic surfaces .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Ferroprotoporphyrin interacts with various enzymes, proteins, and other biomolecules. It is involved in several biological processes such as the transport or storage of oxygen by hemoglobin or myoglobin, respectively, electron transfer by cytochrome b5, and oxidation of xenobiotics or endogenous substrates by cytochrome P450s (CYPs) . The nature of these interactions is crucial for the functioning of these biological processes.

Cellular Effects

Ferroprotoporphyrin has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a marked inhibitory effect on the Ca2±Mg2±ATPase activity of isolated red cell membranes .

Molecular Mechanism

Ferroprotoporphyrin exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it has been shown to dimerize in aqueous solution, but does not form higher aggregates .

Temporal Effects in Laboratory Settings

The effects of Ferroprotoporphyrin change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of Ferroprotoporphyrin vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Ferroprotoporphyrin is involved in several metabolic pathways. It interacts with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels.

Transport and Distribution

Ferroprotoporphyrin is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and its localization or accumulation can have significant effects on its biochemical properties.

Subcellular Localization

The subcellular localization of Ferroprotoporphyrin and any effects on its activity or function are crucial for understanding its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Propriétés

| { "Design of Synthesis Pathway": "The synthesis of Ferroprotoporphyrin can be achieved through the modification of the heme biosynthesis pathway. The starting material for this synthesis is Protoporphyrin IX, which can be obtained from a variety of sources including animal blood and plant extracts.", "Starting Materials": [ "Protoporphyrin IX", "Iron(II) chloride", "Sodium dithionite", "Sodium hydroxide", "Hydrochloric acid", "Methanol" ], "Reaction": [ "Dissolve Protoporphyrin IX in methanol to form a solution", "Add iron(II) chloride to the solution and stir for 30 minutes", "Add sodium dithionite to the solution and stir for an additional 30 minutes", "Add sodium hydroxide to the solution to adjust the pH to 7", "Filter the solution to remove any precipitate", "Add hydrochloric acid to the filtrate to adjust the pH to 4", "Heat the solution to 70°C for 30 minutes", "Cool the solution to room temperature and filter to obtain Ferroprotoporphyrin" ] } | |

Numéro CAS |

14875-96-8 |

Formule moléculaire |

C34H32FeN4O4 |

Poids moléculaire |

616.5 g/mol |

Nom IUPAC |

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(2+) |

InChI |

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |

Clé InChI |

KABFMIBPWCXCRK-UHFFFAOYSA-L |

SMILES isomérique |

CC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C=C)C)/[N-]4)C=C)C)C)CCC(=O)O)CCC(=O)O.[Fe+4] |

SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+2] |

SMILES canonique |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Fe+2] |

Autres numéros CAS |

14875-96-8 |

Synonymes |

Ferroprotoporphyrin Haem Heme Heme b Protoheme Protoheme IX |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

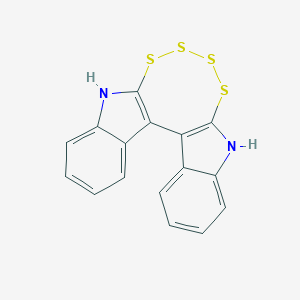

![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)